

N-Phenylsuccinimide (CAS 83-25-0): A Technical Guide

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Compound of Interest

Compound Name: **N-Phenylsuccinimide**

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Abstract

N-Phenylsuccinimide (CAS 83-25-0), also known as Succinylanil, is a five-membered cyclic imide with a phenyl substituent on the nitrogen atom. It serves as a crucial building block in organic synthesis and as a scaffold for developing pharmacologically active molecules. While **N-Phenylsuccinimide** itself has applications as a pesticide and fungicide, its derivatives have been extensively investigated for their potent anticonvulsant properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, spectroscopic data, and the established mechanism of action for the succinimide class of compounds in the central nervous system.

Chemical and Physical Properties

N-Phenylsuccinimide is a white to off-white crystalline solid at room temperature. It is moderately soluble in organic solvents like ethanol and ether and has limited solubility in water. [1][2] Its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	83-25-0	[3]
Molecular Formula	C ₁₀ H ₉ NO ₂	[3]
Molecular Weight	175.18 g/mol	[4]
IUPAC Name	1-phenylpyrrolidine-2,5-dione	[3]
Synonyms	Succinanol, N- Phenylbutanimide, 1- Phenylsuccinimide	[3]
Appearance	White to almost white powder/crystals	[4]
Melting Point	154-157 °C	[4][5]
Boiling Point	~400 °C at 760 mmHg	-
Density	~1.279 g/cm ³	-
Water Solubility	Slightly soluble in boiling water	[2]
logP (Octanol/Water)	1.340 (Calculated)	-

Spectroscopic Data

The structural identity of **N-Phenylsuccinimide** is confirmed by various spectroscopic techniques. The characteristic spectral data are provided below.

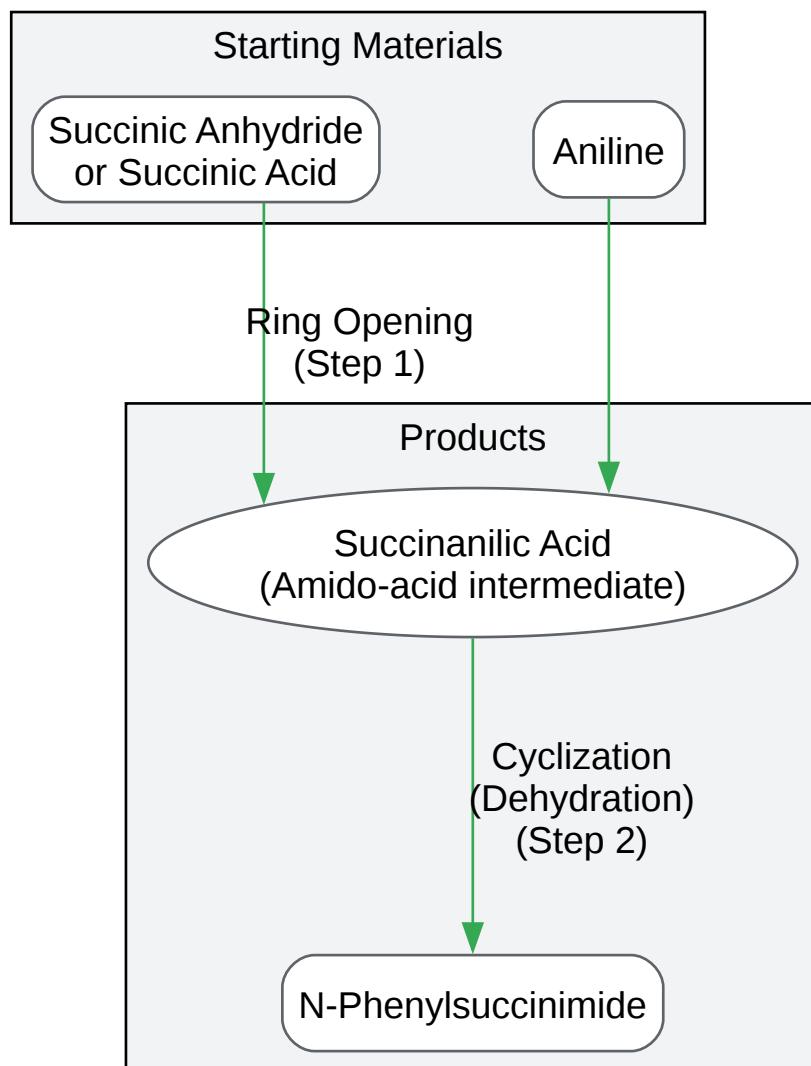
Spectroscopy	Data and Interpretation	Reference(s)
¹ H NMR	Solvent: CDCl ₃ δ 2.86 ppm: (s, 4H, -CH ₂ -CH ₂ -)δ 7.25-7.50 ppm: (m, 5H, Ar-H)	[6]
¹³ C NMR	Solvent: CDCl ₃ δ (ppm): 28.7, 30.9 (CH ₂ groups); 118.8, 122.8, 128.6, 139.2 (Aromatic C); 170.0 (C=O)	[6]
FTIR	Technique: KBr WaferKey Peaks (cm ⁻¹): ~1712 (C=O stretch, imide), ~1498 (C=C stretch, aromatic), ~1186 (C-N stretch)	[6][7]
Mass Spec (EI)	Molecular Ion [M] ⁺ : m/z 175Key Fragments (m/z): 119, 91, 77, 51	[8]

Synthesis of N-Phenylsuccinimide

Several methods have been established for the synthesis of **N-Phenylsuccinimide**, ranging from traditional two-step thermal cyclizations to modern microwave-assisted and solvent-free protocols.

Logical Workflow for Synthesis

The general synthetic pathway involves the reaction of a succinic acid derivative with aniline, followed by cyclization to form the imide ring.



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Caption: General two-step synthesis pathway for **N-Phenylsuccinimide**.

Experimental Protocols

Protocol 3.1: Traditional Two-Step Synthesis via Acetyl Chloride

This method involves the formation of the intermediate succinanilic acid, followed by cyclization.

Step 1: Synthesis of Succinanilic Acid

- Dissolve 10.0 g of succinic anhydride in 30 mL of warm benzene.

- To the heated solution, add a mixture of 9.0 mL of aniline in 50 mL of benzene. The reaction is rapid and succinanilic acid precipitates as a white solid.[9]
- Cool the mixture and collect the crystals by filtration.
- Wash the crystals with a small amount of cold benzene and dry.[9]

Step 2: Cyclization to **N-Phenylsuccinimide**

- Place 18.0 g of the dried succinanilic acid in a round-bottom flask fitted with a reflux condenser.
- Add 50 mL of acetyl chloride and heat the mixture.[2]
- The cyclization reaction is typically complete within 10 minutes of heating.[2]
- Allow the solution to cool slowly to promote crystallization.
- Collect the **N-Phenylsuccinimide** crystals by filtration, wash with a small volume of ether, and dry.[2]
- Purification: The crude product can be recrystallized from hot 95% ethanol.[2][5]

Protocol 3.2: Microwave-Assisted One-Pot Synthesis

This "green chemistry" approach significantly reduces reaction time.[10][11]

- Combine 1.3 g of succinic acid and 1.0 mL of aniline in a 25 mL Erlenmeyer flask.[4]
- Mix the reactants thoroughly with a glass stirring rod.
- Place the flask in a domestic microwave oven and heat for 4-10 minutes at 60-70% power.[4][10] (Note: Reaction times and power settings may require optimization).
- Remove the flask from the microwave and allow it to cool to room temperature. The crude product will solidify.
- Purification (Recrystallization):

- Add 10 mL of 95% ethanol to the flask containing the crude solid.[4]
- Heat the mixture on a steam bath or hot plate until the solid completely dissolves.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[4]
- Allow the crystals to air dry.

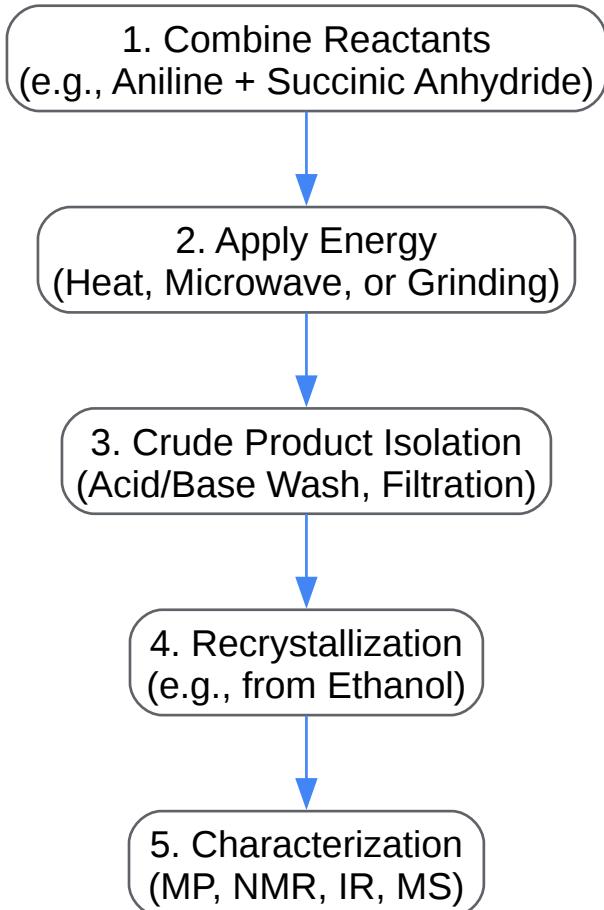
Protocol 3.3: Solvent-Free Synthesis via Grinding

This method is environmentally friendly and proceeds with high yield.

- In a dry mortar, combine succinic anhydride (0.1 mol), aniline (0.11 to 0.2 mol), and 4-dimethylaminopyridine (DMAP) (0.01 mol).[1]
- Grind the mixture at room temperature for 45-75 minutes.[1]
- After the reaction, allow the mixture to cool. Transfer it to a beaker and add ~20 mL of water.
- While stirring, add a strong acid (e.g., HCl) dropwise to adjust the pH to 3-4.[1]
- Collect the resulting solid by suction filtration and wash with water.
- Dry the product at 60-100 °C.
- Purification: Recrystallize the crude product from hot water to obtain white crystals of **N-Phenylsuccinimide**.[1]

General Experimental Workflow

The following diagram illustrates the typical workflow from reaction setup to final product analysis.



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Caption: Standard laboratory workflow for **N-Phenylsuccinimide** synthesis.

Biological Activity and Mechanism of Action

While **N-Phenylsuccinimide** has reported pesticidal activity, the primary pharmacological interest lies in the anticonvulsant properties of the broader succinimide class, for which it is a parent structure.^[4] Drugs like Ethosuximide are frontline treatments for absence seizures.^[12]

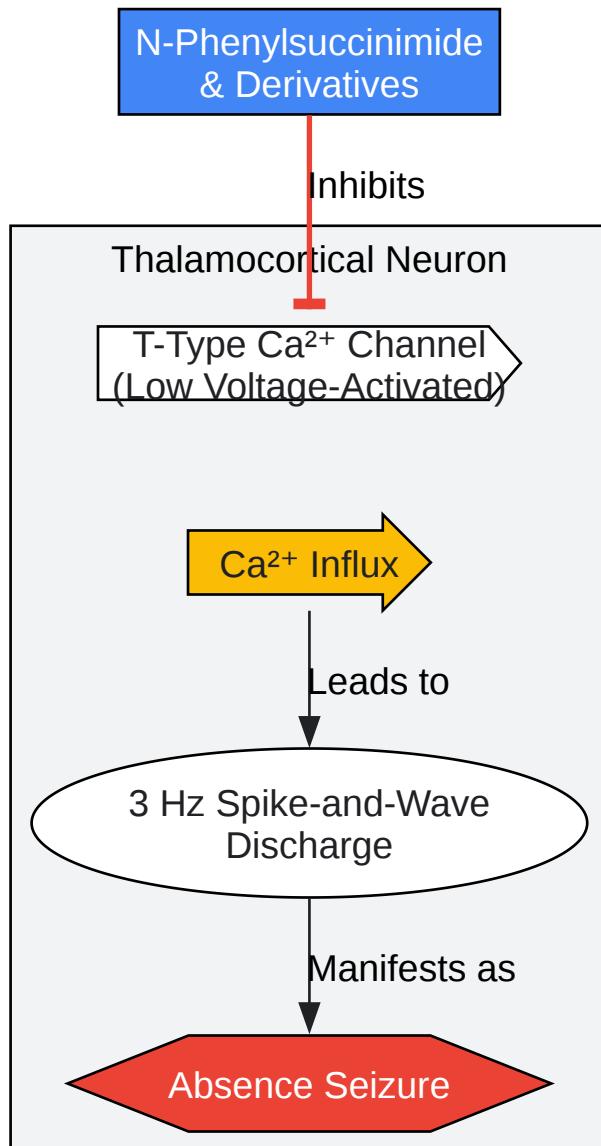
Mechanism of Action: Inhibition of T-Type Calcium Channels

The anticonvulsant effect of succinimides is attributed to their action on the thalamocortical circuitry of the brain.^[13] Absence seizures are characterized by 3 Hz spike-and-wave discharges generated by thalamocortical neurons.^[12] This rhythmic firing is dependent on low-voltage-activated (T-type) calcium channels.

Succinimide-based drugs act by specifically blocking these T-type calcium channels.[14] This inhibition reduces the flow of Ca^{2+} ions into the neuron, which raises the threshold for the neuron to fire, thereby disrupting the oscillatory rhythm that underlies the seizure.[12][13]

The following diagram illustrates this proposed signaling pathway.

Mechanism of Succinimide Anticonvulsants



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Caption: Succinimides inhibit T-type Ca^{2+} channels in thalamic neurons.

Quantitative anticonvulsant data for **N-Phenylsuccinimide** itself is not widely reported; however, numerous derivatives show potent activity in preclinical models. For example, various substituted **N-phenylsuccinimide** and related phthalimide derivatives have demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, with some compounds showing ED₅₀ values in the range of 5-70 mg/kg.[15][16] [17]

Safety and Handling

N-Phenylsuccinimide is classified as an irritant. Proper safety precautions should be taken during handling.

Hazard Information	Precautionary Measures
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use a dust respirator if handling fine powder.
Handling	Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling.
Storage	Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigerated storage (0-10°C).
Disposal	Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

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